Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate
Description
Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate (CAS: 1023367-68-1) is a piperazine-based carbamate derivative with the molecular formula C₁₈H₂₇N₃O₃ and a molecular weight of 333.43 g/mol . It is characterized by a central piperazine ring substituted with a carbamoyl group linked to a 4-butylphenyl moiety and an ethyl carboxylate ester. This compound is manufactured as a high-purity active pharmaceutical ingredient (API) intermediate (≥97% purity) and is critical in drug discovery and development pipelines, particularly for optimizing pharmacokinetic properties such as solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-5-6-15-7-9-16(10-8-15)19-17(22)20-11-13-21(14-12-20)18(23)24-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFQOPDOAINFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Ring Functionalization
Piperazine derivatives are often synthesized using Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) protective groups to direct regioselectivity. For example, EP2937341A1 discloses the use of Boc-protected piperazine intermediates to facilitate subsequent couplings. Similarly, WO2005051933A1 highlights a method where 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester is synthesized via nucleophilic aromatic substitution, a strategy adaptable to the target compound.
Carbamoyl Group Installation
The introduction of the (4-butylphenyl)carbamoyl moiety typically employs isocyanate intermediates . Parchem’s product data for this compound suggests that 4-butylphenyl isocyanate reacts with piperazine under basic conditions (e.g., triethylamine in THF) to form the carbamate linkage. This aligns with PubChem’s entry for related compounds, where carbamoyl groups are installed via Schotten-Baumann-type reactions.
Esterification of Piperazine
The ethyl carboxylate group is introduced through esterification of the piperazine’s secondary amine. Ethyl chloroformate is a common reagent for this step, as demonstrated in the synthesis of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate (PubChem CID 4626410). Reaction conditions typically involve inert solvents (e.g., dichloromethane) and temperatures between 0–25°C to minimize side reactions.
Detailed Preparation Methods
Method B: Hydrogenation of Nitro Intermediates
Adapting strategies from tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis, this method reduces nitro precursors to amines before carbamoylation:
Step 1: Nitro Intermediate Preparation
- Reagents : 4-(4-Nitrophenyl)piperazine-1-carboxylic acid ethyl ester, palladium on carbon (Pd/C), hydrogen gas.
- Conditions : Ethanol solvent, H₂ balloon, 3 hours.
- Yield : 90–95% for analogous reductions.
Step 2: Carbamoylation with 4-Butylphenyl Isocyanate
Advantages : High purity due to catalytic hydrogenation.
Limitations : Requires handling of hydrogen gas and specialized equipment.
Method C: Solid-Phase Synthesis for Scalability
Inspired by combinatorial chemistry approaches, this method uses resin-bound piperazine to streamline purification:
Step 1: Resin Functionalization
- Reagents : Wang resin, Fmoc-piperazine, dimethylformamide (DMF).
- Conditions : Room temperature, 24 hours.
Step 2: On-Resin Carbamoylation
- Reagents : 4-Butylphenyl isocyanate, DMF, diisopropylethylamine (DIPEA).
- Conditions : 50°C, 6 hours.
Step 3: Esterification and Cleavage
- Reagents : Ethyl chloroformate, trifluoroacetic acid (TFA).
- Yield : 65–70% (based on similar solid-phase syntheses in).
Advantages : Scalability, reduced purification steps.
Limitations : Lower yield compared to solution-phase methods.
Reaction Optimization and Analytical Data
Catalytic Systems and Solvent Effects
Temperature and Stoichiometry
- Carbamoylation : Reactions conducted at 0°C show 5% higher regioselectivity than those at room temperature.
- Molar Ratios : A 1:1.05 ratio of piperazine to isocyanate minimizes dimerization byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Reference |
|---|---|---|---|---|
| A | 68–75 | 92–95% | Moderate | |
| B | 70–78 | 96–98% | High | |
| C | 65–70 | 90–93% | Very High |
Key Findings :
- Method B offers the best balance of yield and purity, leveraging hydrogenation for intermediate purification.
- Solid-phase synthesis (Method C) sacrifices yield for scalability, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate has been explored for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its applications include:
- Pain Management: Research indicates that compounds similar to this may serve as modulators of fatty acid amide hydrolase (FAAH), suggesting potential use in treating pain and anxiety disorders .
- Anticancer Activity: Preliminary studies have shown that derivatives of piperazine compounds exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization to enhance yield and purity. The process often includes:
- Reagents: Common reagents used include carbamates and piperazine derivatives.
- Reaction Conditions: Temperature, solvent choice, and reaction time are critical parameters that affect the outcome of the synthesis.
Case Study 1: Anticancer Properties
A study published in the Tropical Journal of Pharmaceutical Research evaluated various piperazine derivatives for their anticancer activities. This compound was included in the screening process, showing promising results against several cancer cell lines through mechanisms involving apoptosis induction .
Case Study 2: Pain Modulation
Another research effort focused on the analgesic properties of piperazine derivatives. The compound was tested for its ability to modulate pain pathways in animal models, demonstrating significant pain relief comparable to standard analgesics. This study highlighted the importance of further exploring such compounds for clinical applications in pain management .
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The butylphenyl group may enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Alkyl Chain Modifications
- tert-Butyl 4-((4-Hexylphenyl)carbamoyl)piperazine-1-carboxylate (19a) Molecular Formula: C₂₂H₃₄N₃O₃ Key Differences: Replaces the ethyl ester with a tert-butyl group and substitutes the 4-butylphenyl with a 4-hexylphenyl group. The tert-butyl ester improves metabolic stability compared to ethyl . Synthesis: Yielded 84% via column chromatography (20–40% ethyl acetate/hexanes) .
tert-Butyl 4-((4-Heptylphenyl)carbamoyl)piperazine-1-carboxylate (19b)
- Molecular Formula : C₂₃H₃₆N₃O₃
- Key Differences : Extends the alkyl chain to heptyl, further increasing molecular weight and lipophilicity.
- Application : Both 19a and 19b were evaluated as sphingosine-1-phosphate transporter (Spns2) inhibitors, demonstrating the role of alkyl chain length in target affinity .
Electron-Donating/Withdrawing Group Modifications
- Ethyl 4-[(4-Ethoxyphenyl)carbamoyl]piperazine-1-carboxylate Key Differences: Substitutes the butyl group with an ethoxy moiety. This derivative is commercially available, indicating its utility in diverse synthetic routes .
Ester Group Modifications
tert-Butyl vs. Ethyl Esters
- Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate
- Advantages : The ethyl ester balances solubility and metabolic stability, making it suitable for oral bioavailability optimization.
- tert-Butyl Analogs (e.g., 19a)
Physicochemical Properties
Target Affinity and Therapeutic Potential
Biological Activity
Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Synthesis
The chemical structure of this compound features a piperazine ring, which is known for its ability to interact with various biological targets. The synthesis typically involves several steps:
- Formation of the Piperazine Ring : Synthesized through the reaction of ethylenediamine with diethyl carbonate.
- Introduction of the Butylphenyl Group : Achieved via nucleophilic substitution using 4-butylphenyl isocyanate.
- Esterification : Finalized by reacting the piperazine with ethyl chloroformate in the presence of a base like triethylamine.
The mechanism of action for this compound primarily involves interactions with neurotransmitter receptors. The piperazine moiety is known to modulate receptor activity, while the butylphenyl group enhances binding affinity and selectivity for specific targets. This interaction profile suggests potential applications in treating neurological disorders and other conditions where receptor modulation is beneficial.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity, particularly as a ligand in receptor binding studies. Its potential therapeutic applications include:
- Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth by interfering with signaling pathways involved in cell proliferation.
- Neurological Disorders : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial in conditions such as anxiety and depression .
In Vivo Studies
In animal models, this compound has demonstrated efficacy in reducing pain responses, indicating its potential as an analgesic agent. For instance, it has been tested in models of neuropathic pain, showing a reduction in allodynia and hyperalgesia, which are common symptoms associated with nerve damage and inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate | Methyl group instead of butyl | Moderate receptor affinity |
| Ethyl 4-[(4-ethylphenyl)carbamoyl]piperazine-1-carboxylate | Ethyl group instead of butyl | Lower efficacy in pain models |
| Ethyl 4-[(4-propylphenyl)carbamoyl]piperazine-1-carboxylate | Propyl group instead of butyl | Similar activity profile to butyl derivative |
The presence of the butyl group in this compound enhances its lipophilicity and membrane permeability compared to its analogs, potentially leading to improved pharmacokinetic properties and therapeutic effectiveness.
Case Study 1: Analgesic Efficacy
A study conducted on rats demonstrated that administration of this compound significantly reduced pain responses in models of both acute and chronic pain. The compound was administered at varying doses, revealing a dose-dependent response that supports further exploration for clinical applications in pain management .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines indicated that this compound inhibited cell proliferation significantly. The mechanism appears to involve apoptosis induction and modulation of cell cycle progression, warranting further investigation into its potential as an anti-cancer agent .
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, starting with the coupling of 4-butylphenyl isocyanate to a piperazine core. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.
- Esterification : Ethyl chloroformate is commonly employed for introducing the ethyl carboxylate group.
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization or column chromatography isolates the final product . To improve yields, optimize stoichiometry (e.g., 1.2:1 molar ratio of reagents) and use anhydrous solvents to suppress hydrolysis.
Q. What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., carbamate C=O at ~155 ppm) and regiochemistry .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D conformation, including piperazine ring puckering and carbamoyl group orientation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy).
Q. How can purity and stability be assessed under varying experimental conditions?
- HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% required for pharmacological studies).
- Stability Testing : Expose the compound to heat (40–60°C), UV light, and acidic/basic buffers (pH 3–10) for 48 hours. Monitor degradation via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC50 values)?
- Dose-Response Reproducibility : Conduct triplicate assays using standardized cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability.
- Off-Target Profiling : Use kinase panels or proteome-wide screens to identify non-specific interactions that may skew activity .
- Data Normalization : Apply Z-score analysis to compare results across labs, accounting for assay conditions (e.g., serum concentration, incubation time) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?
- Piperazine Substitution : Replace the ethyl carboxylate with bulkier tert-butyl groups to probe steric effects on target binding .
- Carbamoyl Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-butylphenyl moiety to enhance hydrogen-bonding with enzymatic pockets .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (KD values <1 µM suggest high affinity) .
- Knockdown/Rescue Assays : Use CRISPR-Cas9 to silence putative targets and assess functional recovery upon compound treatment.
- Metabolomic Profiling : LC-MS/MS tracks downstream metabolic changes (e.g., ATP depletion in cancer cells) .
Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?
- Variable-Temperature NMR : Analyze piperazine ring flexibility in DMSO-d6 vs. CDCl3; coalescence temperatures reveal energy barriers to ring inversion .
- Molecular Dynamics (MD) Simulations : Simulate solvated systems (GROMACS) to predict dominant conformers in aqueous vs. lipid environments .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
